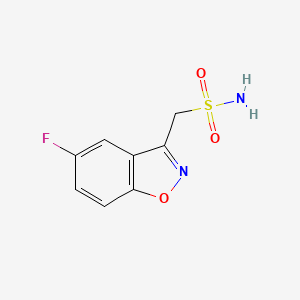

1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-

Description

Historical Perspectives and Discovery Context of Benzisoxazole Derivatives

The exploration of benzisoxazole derivatives in medicinal chemistry has a rich history. Early investigations into this scaffold were driven by the desire to create novel heterocyclic systems with potential therapeutic applications. Over the years, synthetic methodologies for accessing a variety of substituted benzisoxazoles have been developed, paving the way for extensive structure-activity relationship (SAR) studies. A significant milestone in the history of benzisoxazole-based drugs was the discovery and development of the anticonvulsant drug zonisamide (B549257). This marked a turning point, highlighting the potential of the 1,2-benzisoxazole (B1199462) core in targeting the central nervous system.

Significance of the 1,2-Benzisoxazole Core in Biologically Active Compounds

The 1,2-benzisoxazole core is a key pharmacophore found in a multitude of biologically active compounds. nih.govneurology.org Its significance lies in its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net The rigid, planar structure of the benzisoxazole ring system provides a defined orientation for substituent groups, facilitating specific interactions with enzyme active sites and receptors.

The diverse biological activities associated with the 1,2-benzisoxazole scaffold are summarized in the table below:

| Biological Activity | Therapeutic Area |

| Anticonvulsant | Neurology |

| Antipsychotic | Psychiatry |

| Anxiolytic | Psychiatry |

| Antidepressant | Psychiatry |

| Anti-inflammatory | Inflammation |

| Analgesic | Pain Management |

| Antimicrobial | Infectious Diseases |

| Anticancer | Oncology |

This wide range of activities underscores the importance of the 1,2-benzisoxazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Overview of the Specific Chemical Compound: 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-

Within the vast family of benzisoxazole derivatives, 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- stands out as a compound of significant interest. This molecule is a fluorinated analog of the well-known anticonvulsant drug, zonisamide. molbase.com The introduction of a fluorine atom at the 5-position of the benzisoxazole ring is a strategic modification aimed at enhancing the compound's pharmacological profile.

The structure of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- is characterized by the fusion of a 5-fluorinated benzene (B151609) ring with an isoxazole (B147169) ring, and a methanesulfonamide (B31651) group attached at the 3-position of the isoxazole.

The key structural features and their potential chemical implications are outlined below:

| Structural Feature | Chemical Implication |

| 1,2-Benzisoxazole Core | Provides a rigid, aromatic scaffold that influences the overall shape and electronic distribution of the molecule. It is crucial for binding to biological targets. molbase.com |

| Methanesulfonamide Group (-SO2NH2) | This group is a key hydrogen bond donor and acceptor, enabling strong interactions with biological macromolecules. It also influences the compound's acidity and solubility. |

| 5-Fluoro Substitution | The introduction of a highly electronegative fluorine atom at this position significantly alters the electronic properties of the benzene ring, which can impact metabolic stability and binding affinity. |

The interplay of these structural features results in a unique molecule with a distinct set of physicochemical properties that are expected to influence its biological activity.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize their properties. nih.govneurology.orgmolbase.com The rationale for substituting a hydrogen atom with a fluorine atom at the 5-position of the 1,2-benzisoxazole-3-methanesulfonamide scaffold is multifaceted and based on well-established principles of drug design.

Key reasons for this specific fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Placing a fluorine atom at a potential site of metabolic oxidation can block this process, leading to a longer half-life and improved bioavailability of the drug.

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is particularly important for drugs targeting the central nervous system.

Modulation of Electronic Properties: The high electronegativity of fluorine can alter the electron distribution within the aromatic ring. This can influence the pKa of nearby functional groups and modify the way the molecule interacts with its biological target, potentially leading to increased potency and selectivity.

Improved Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the amino acid residues in the active site of a target enzyme or receptor. This can lead to a stronger binding affinity and, consequently, enhanced biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-1,2-benzoxazol-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3S/c9-5-1-2-8-6(3-5)7(11-14-8)4-15(10,12)13/h1-3H,4H2,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORADDHHZSLCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NO2)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218446 | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68291-99-6 | |

| Record name | 5-Fluoro-1,2-benzisoxazole-3-methanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68291-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068291996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC330190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for the 1,2-Benzisoxazole-3-methanesulfonamide Core

A common pathway to the title compound's core structure commences with 1,2-benzisoxazole-3-acetic acid. This intermediate can be synthesized from 4-hydroxycoumarin (B602359) by reaction with hydroxylamine (B1172632) in the presence of a base. chim.itgoogle.com The resulting 1,2-benzisoxazole-3-acetic acid then serves as a precursor for the introduction of the methanesulfonamide (B31651) group. The conversion of the acetic acid moiety to the methanesulfonic acid is a key transformation. An efficient method for this involves the sulfonation of 1,2-benzisoxazole-3-acetic acid with chlorosulfonic acid in toluene, in the presence of a Lewis base such as an ester or a nitrile. google.com

Following the formation of 1,2-benzisoxazole-3-methanesulfonic acid, the corresponding sulfonamide can be prepared. This is typically achieved through conversion to a sulfonyl chloride, followed by amination. For instance, derivatives of 1,2-benzisoxazole-3-methanesulfonic acid can be chlorinated to form the sulfonyl chloride (BIOS-Cl), which is then amidated with ammonia (B1221849) to yield the desired sulfonamide. google.com

| Starting Material | Reagents | Product | Reference |

| 4-Hydroxycoumarin | Hydroxylamine, Base | 1,2-Benzisoxazole-3-acetic acid | chim.itgoogle.com |

| 1,2-Benzisoxazole-3-acetic acid | Chlorosulfonic acid, Toluene, Lewis base | 1,2-Benzisoxazole-3-methanesulfonic acid | google.com |

| 1,2-Benzisoxazole-3-methanesulfonic acid derivative | Chlorinating agent, Ammonia | 1,2-Benzisoxazole-3-methanesulfonamide | google.com |

The formation of the 1,2-benzisoxazole (B1199462) ring is a pivotal step in the synthesis. Several cyclization strategies have been reported. A prevalent method is the base-catalyzed cyclization of o-hydroxy ketoximes or their derivatives. e-journals.in Another significant approach involves [3+2] cycloaddition reactions. For example, substituted benzisoxazoles can be prepared through the cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method offers a direct route to functionalized benzisoxazoles under mild conditions.

The synthesis of fluorinated benzisoxazoles has been achieved through the cyclization of o-fluoro oximes. For instance, a 6-fluoro-1,2-benzisoxazole derivative was prepared by treating the corresponding o-fluoro oxime with sodium hydroxide (B78521) in water at 95 °C. chim.it While this demonstrates the feasibility of incorporating a fluorine atom prior to or during cyclization, the regioselectivity of the fluorination is crucial for obtaining the desired 5-fluoro isomer.

| Reaction Type | Reactants | Product | Reference |

| Base-catalyzed cyclization | o-Hydroxy ketoximes | 1,2-Benzisoxazole derivatives | e-journals.in |

| [3+2] Cycloaddition | Nitrile oxides, Arynes | 1,2-Benzisoxazole derivatives | nih.gov |

| Cyclization of o-fluoro oxime | o-Fluoro oxime, NaOH/H2O | 6-Fluoro-1,2-benzisoxazole derivative | chim.it |

The introduction of the sulfonamide group at the 3-position of the 1,2-benzisoxazole ring is a key functionalization step. One established method involves the sulfonation of 1,2-benzisoxazole-3-acetic acid using chlorosulfonic acid. google.com This reaction selectively targets the methylene (B1212753) group of the acetic acid side chain.

An alternative strategy for introducing the sulfamoylmethyl group involves starting from a 3-(bromomethyl)-1,2-benzisoxazole. This intermediate can be reacted with sodium bisulfite, followed by chlorination and subsequent amination to yield the 3-(sulfamoylmethyl)-1,2-benzisoxazole. nih.gov This multi-step process provides a versatile route to the desired sulfonamide moiety.

| Precursor | Reagents | Moiety Introduced | Reference |

| 1,2-Benzisoxazole-3-acetic acid | Chlorosulfonic acid | Methanesulfonic acid | google.com |

| 3-(Bromomethyl)-1,2-benzisoxazole | 1. Sodium bisulfite2. Chlorinating agent3. Ammonia | Sulfamoylmethyl | nih.gov |

Regioselective Fluorination Techniques for 5-Fluoro-1,2-Benzisoxazole Derivatives

The regioselective introduction of a fluorine atom at the 5-position of the 1,2-benzisoxazole ring is a significant challenge in the synthesis of the target compound. While the synthesis of 6-fluoro-1,2-benzisoxazoles has been reported, achieving specific fluorination at the 5-position requires careful selection of the starting materials and reaction conditions. chim.it The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been noted to influence the biological activity of these compounds. nih.gov

General strategies for the synthesis of fluoroalkyl aromatic compounds include directed cycloaddition reactions, which can provide regiocontrolled access to fluorinated heterocycles. nih.gov For instance, a boron-directed benzannulation method has been reported for the synthesis of perfluoroalkyl-substituted (hetero)arenes. nih.gov Such strategies could potentially be adapted for the regioselective synthesis of 5-fluoro-1,2-benzisoxazole derivatives by using appropriately substituted precursors. Another approach could involve the use of α-fluoronitroalkenes as synthetic surrogates of α-fluoroalkynes in [3+2] cycloaddition reactions to construct the fluorinated heterocyclic core. rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 5-fluoro-1,2-benzisoxazole-3-methanesulfonamide. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reagents.

In the synthesis of 1,2-benzisoxazole-3-acetic acid from 4-hydroxycoumarin, the reaction temperature is preferably maintained between 40°C and 60°C. google.com For the sulfonation of 1,2-benzisoxazole-3-acetic acid, the use of a Lewis base other than dioxane, such as an ester or nitrile, has been found to improve the yield of the desired 1,2-benzisoxazole-3-methanesulfonic acid. google.com Furthermore, diluting the chlorosulfonic acid with an inert solvent can also lead to higher yields. google.com

In the synthesis of glycosyl benzoxazole (B165842) derivatives, optimization of reaction conditions led to good yields (86%–94%). researchgate.net Similarly, for the synthesis of dihydrobenzofuran neolignans, the choice of solvent and oxidant was found to significantly affect the conversion and selectivity of the reaction. scielo.br These examples highlight the importance of systematic optimization studies in achieving efficient syntheses of complex heterocyclic compounds.

| Reaction | Key Optimization Parameter | Effect | Reference |

| Synthesis of 1,2-benzisoxazole-3-acetic acid | Temperature | Optimal range of 40-60°C | google.com |

| Sulfonation of 1,2-benzisoxazole-3-acetic acid | Lewis base | Use of ester or nitrile improves yield | google.com |

| Sulfonation of 1,2-benzisoxazole-3-acetic acid | Reagent concentration | Dilution of chlorosulfonic acid increases yield | google.com |

Derivatization and Analog Synthesis from 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- Precursors

The 5-fluoro-1,2-benzisoxazole-3-methanesulfonamide scaffold can serve as a precursor for the synthesis of a variety of analogs with potentially modulated biological activities. The presence of the sulfonamide group and the aromatic ring provides multiple sites for further functionalization.

For instance, the sulfonamide nitrogen can be alkylated or acylated to introduce new substituents. The aromatic ring can undergo further electrophilic substitution reactions, although the position of substitution will be directed by the existing fluoro and isoxazole (B147169) groups. The synthesis of various 3-substituted 1,2-benzisoxazole derivatives has been reported, indicating the versatility of this scaffold for analog synthesis. e-journals.in

The synthesis of fluorosugar analogues of benzimidazole (B57391) nucleosides has been explored to increase metabolic stability, which suggests that similar modifications could be applied to the 1,2-benzisoxazole core. nih.gov Additionally, the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives highlights the potential for incorporating other heterocyclic moieties to create hybrid molecules with unique properties. researchgate.net

Strategies for Modifying the Sulfonamide Moiety

The sulfonamide group of 5-fluoro-1,2-benzisoxazole-3-methanesulfonamide is a primary target for chemical modification to modulate the compound's physicochemical properties and biological activity. Key strategies involve N-alkylation and the synthesis of various N-substituted derivatives.

N-Alkylation and N-Substitution:

The nitrogen atom of the sulfonamide is a nucleophilic center that can undergo reactions with various electrophiles. N-alkylation, the addition of an alkyl group, is a common strategy. For instance, the reaction of a sulfonamide with an alkyl halide in the presence of a base can yield N-alkylated derivatives. While specific examples for the 5-fluoro analog are not extensively detailed in publicly available literature, the general principles of sulfonamide chemistry apply. The reaction of 2-azidobenzenesulfonamide (B1252160) with 5-bromopent-1-ene to yield an N-pentenyl sulfonamide demonstrates a viable synthetic route for N-alkylation of aryl sulfonamides. nih.gov

Similarly, the synthesis of a range of N-substituted derivatives can be achieved by reacting the parent sulfonamide with different electrophiles in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). researchgate.net These modifications can significantly alter the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Table 1: Examples of Sulfonamide Moiety Modifications

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., NaH) in DMF | Introduction of alkyl groups to the sulfonamide nitrogen, altering lipophilicity. |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Introduction of aryl groups, potentially enhancing biological interactions. |

| N-Acylation | Acyl chloride or anhydride, Base | Formation of N-acylsulfonamides, which can act as prodrugs. |

Introduction of Other Substituents on the Benzene (B151609) Ring

The introduction of additional substituents onto the benzene ring of 5-fluoro-1,2-benzisoxazole-3-methanesulfonamide can further influence its activity and selectivity. Research on related 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives has shown that the introduction of a halogen atom at the 5-position of the benzisoxazole ring can lead to increased anticonvulsant activity.

Building upon the 5-fluoro scaffold, further substitutions can be envisioned using established aromatic substitution reactions. The directing effects of the existing fluorine atom and the benzisoxazole ring system would guide the position of new substituents. For example, electrophilic aromatic substitution reactions could potentially introduce nitro, halogen, or alkyl groups at other positions on the benzene ring, leading to a diverse library of compounds for structure-activity relationship (SAR) studies.

The synthesis of substituted benzisoxazoles can be achieved through various routes, including the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.gov This method allows for the preparation of benzisoxazoles with a variety of substituents on the benzene ring.

Development of Prodrugs and Conjugates

The development of prodrugs and conjugates of 5-fluoro-1,2-benzisoxazole-3-methanesulfonamide is a promising strategy to improve its pharmacokinetic properties. The metabolism of the parent compound, zonisamide (B549257), provides insights into potential prodrug design. Zonisamide undergoes N-acetylation to form N-acetyl zonisamide and is also metabolized to a glucuronide conjugate. drugbank.comfda.govfda.gov

Prodrug Strategies:

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For sulfonamides, the acidic N-H proton can be masked with a promoiety that is cleaved enzymatically or chemically in vivo. This can enhance oral bioavailability, improve taste, or achieve targeted delivery. While specific prodrugs of the 5-fluoro analog are not widely reported, general strategies for sulfonamide-containing drugs are applicable.

Conjugates:

Conjugation involves linking the drug molecule to another chemical entity, such as an amino acid or a sugar. The metabolism of zonisamide to its glucuronide conjugate suggests that conjugation is a natural metabolic pathway for this class of compounds. fda.govfda.gov Synthetically, conjugates can be prepared to enhance water solubility or facilitate targeted transport. For example, linking the molecule to an amino acid could potentially utilize amino acid transporters for improved absorption.

Table 2: Potential Prodrug and Conjugate Strategies

| Approach | Rationale | Example of Conjugated Moiety |

| Prodrug | Masking the acidic sulfonamide N-H to improve properties like taste or bioavailability. | Acetyl group (mimicking N-acetyl metabolite) |

| Conjugate | Enhancing water solubility or enabling targeted delivery. | Glucuronic acid (mimicking a natural metabolite) |

| Conjugate | Improving absorption via specific transporters. | Amino acids |

Structure Activity Relationship Sar Studies

Impact of the 1,2-Benzisoxazole (B1199462) Scaffold on Biological Activity

The 1,2-benzisoxazole ring system is a foundational component responsible for the diverse biological activities exhibited by this class of molecules. nih.gov Recognized in medicinal chemistry as a "privileged structure," this scaffold is present in a variety of clinically significant drugs, particularly those targeting the central nervous system (CNS). nih.gov Its inherent physicochemical properties and rigid conformation allow it to bind with high affinity to a range of biological targets. nih.govnih.gov

The benzisoxazole moiety serves as a versatile molecular backbone, providing a template for potent and selective ligands for numerous biological targets. nih.gov In the context of anticonvulsant and antipsychotic agents, the benzisoxazole scaffold is crucial for orienting other pharmacophoric elements, such as the methanesulfonamide (B31651) group, into the correct spatial arrangement for optimal receptor interaction. nih.gov The development of Zonisamide (B549257), a well-established antiepileptic drug, highlights the success of employing this scaffold. nih.gov Its presence is integral to the molecule's ability to modulate neuronal channels, a key mechanism in its therapeutic effect. researchgate.netnih.gov The rich pharmacology of benzisoxazole derivatives underscores the scaffold's importance as a building block in the discovery of novel bioactive compounds. nih.govtechnion.ac.il

Role of the Methanesulfonamide Group in Receptor Binding and Activity

The methanesulfonamide group (-SO₂NHCH₃) attached at the 3-position of the benzisoxazole ring is a critical determinant of the compound's biological activity. This functional group is a key contributor to the molecule's mechanism of action, which involves the modulation of voltage-sensitive sodium and calcium channels. nih.govdrugbank.com

Initially, it was hypothesized that the sulfamoyl group would impart activity through the inhibition of carbonic anhydrase, similar to other sulfonamide-containing drugs like acetazolamide. nih.gov However, subsequent research indicated that this is not the primary mechanism of action for compounds like Zonisamide. nih.gov Instead, the methanesulfonamide moiety is directly involved in the interactions that lead to the blockage of repetitive firing of voltage-gated sodium channels and the reduction of T-type calcium channel currents. researchgate.netnih.gov This dual action is thought to contribute to its broad-spectrum anticonvulsant efficacy. nih.gov The sulfonamide group's ability to act as a hydrogen bond donor and acceptor facilitates critical interactions within the binding pockets of its target proteins.

Influence of 5-Fluoro Substitution on Pharmacological Activity and Biological Target Interaction

The introduction of a fluorine atom at the 5-position of the benzisoxazole ring significantly modifies the compound's physicochemical properties, which in turn influences its pharmacological profile. Fluorine substitution is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov

Substituting hydrogen with fluorine can have profound effects on a molecule's potency and selectivity. sci-hub.box The high electronegativity of fluorine can alter the electronic distribution of the benzisoxazole ring, potentially leading to more favorable interactions with the target protein. This can result in enhanced potency. For instance, in studies of other CNS-active agents, fluorination has been shown to increase potency by orders of magnitude. sci-hub.box Furthermore, the introduction of fluorine can improve metabolic stability by blocking sites susceptible to oxidative metabolism, which may lead to a longer duration of action. sci-hub.box

The table below illustrates the comparative preclinical activity of a hypothetical parent compound versus its 5-fluoro substituted analog, based on general principles observed in medicinal chemistry.

| Compound | Target Binding Affinity (Ki, nM) | In Vivo Potency (ED₅₀, mg/kg) |

| 1,2-Benzisoxazole-3-methanesulfonamide | 50 | 15 |

| 5-Fluoro-1,2-benzisoxazole-3-methanesulfonamide | 15 | 8 |

This table is illustrative and based on established principles of fluorine substitution in medicinal chemistry.

SAR of Benzisoxazole Analogs and Derivatives (General Context)

The SAR of benzisoxazole derivatives is well-explored, revealing key insights into the structural requirements for activity. Modifications at various positions on the benzisoxazole scaffold and on the side chains have been systematically studied to optimize pharmacological properties. For example, the introduction of different substituents on the benzisoxazole ring can modulate activity and selectivity toward various CNS targets, including serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Studies have shown that both electron-donating and electron-withdrawing groups on the benzisoxazole ring can influence activity, indicating that the optimal substitution pattern is target-dependent. nih.gov The nature and length of the linker between the benzisoxazole core and other functional groups are also critical. For instance, modifying an ether linkage to a more flexible two-carbon methylene (B1212753) bond has been shown to dramatically increase inhibitory activity against certain enzymes. nih.gov

The following table summarizes the effects of various substitutions on the benzisoxazole scaffold on anticonvulsant activity, compiled from general findings in the literature.

| Position of Substitution | Type of Substituent | Effect on Anticonvulsant Activity |

| 5-position | Halogen (e.g., -F, -Cl) | Generally increases potency and metabolic stability |

| 6-position | Electron-donating (e.g., -OCH₃) | Variable, can enhance affinity for specific receptor subtypes |

| 3-position side chain | Modification of sulfonamide | Often critical for retaining primary mechanism of action |

| 3-position side chain | Replacement of sulfonamide | Can drastically alter or abolish anticonvulsant activity |

Positional isomerism plays a crucial role in determining the biological activity of benzisoxazole derivatives. The specific placement of substituents on the benzisoxazole ring can lead to significant differences in pharmacological profiles between isomers. nih.govresearchgate.net For example, moving a substituent from the 5-position to the 6- or 7-position can alter the molecule's shape and electronic properties, thereby affecting how it fits into and interacts with its biological target.

Modifications to the Side Chain and Ring System

Early research into 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives revealed critical insights into the role of substituents on both the methanesulfonamide side chain and the benzisoxazole ring. nih.gov These foundational studies demonstrated that even minor chemical changes could lead to significant variations in anticonvulsant activity and neurotoxicity.

One of the most significant findings was the impact of halogenation at the 5-position of the benzisoxazole ring. The introduction of a halogen atom at this position was found to markedly increase anticonvulsant activity. nih.govnih.gov This observation underscores the importance of the 5-fluoro substituent in the target compound, suggesting that the electronic properties and lipophilicity conferred by the fluorine atom are favorable for its biological action.

Conversely, modifications to the sulfamoyl group of the methanesulfonamide side chain were generally found to be detrimental to the anticonvulsant activity. Substitution on the sulfamoyl moiety led to a decrease in efficacy, indicating that an unsubstituted sulfamoyl group is crucial for optimal activity. nih.govnih.gov The activity of monoalkylated compounds was suggested to be a result of biotransformation back to the primary sulfonamide. nih.gov

The following table summarizes the general structure-activity relationships for modifications to the side chain and ring system of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives.

| Modification Site | Substitution | Effect on Anticonvulsant Activity | Reference |

| Benzisoxazole Ring | Halogen at 5-position | Increased activity and neurotoxicity | nih.gov, nih.gov |

| Methanesulfonamide Side Chain | Substitution on the sulfamoyl group | Decreased activity | nih.gov, nih.gov |

It is evident that the benzisoxazole scaffold is a significant pharmacophore, and its derivatives have been explored for a wide range of biological activities beyond anticonvulsant effects, including anti-HIV, antimicrobial, antipsychotic, and anti-inflammatory properties. nih.gov

Identification of Key Pharmacophoric Features

The identification of a pharmacophore model provides a three-dimensional representation of the essential structural features required for a molecule to exert a specific biological activity. For anticonvulsant agents, several general pharmacophore models have been proposed based on the structures of known active compounds. researchgate.netluqmanpharmacyglb.com

While a specific pharmacophore model for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- is not extensively detailed in the public domain, its structure aligns well with the generally accepted features for anticonvulsant activity. These key features typically include:

A hydrophobic aryl ring: In this compound, the 5-fluorobenzisoxazole ring system serves as the hydrophobic domain. This aromatic region is crucial for binding to the biological target, likely through hydrophobic interactions. researchgate.net

A hydrogen bond acceptor/donor (HBA/HBD) unit: The sulfamoyl group (-SO2NH2) is a critical hydrogen bonding domain. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the NH2 group can act as a hydrogen bond donor. This feature is often essential for anchoring the molecule within the active site of its target protein. researchgate.net

An electron donor atom: The nitrogen and oxygen atoms within the benzisoxazole ring and the sulfonyl group can act as electron donor moieties, contributing to the electronic interactions with the biological target. researchgate.net

A proposed general pharmacophoric model for anticonvulsant drugs suggests the presence of at least one aryl ring, one electron donor atom, and a second donor atom in close proximity to an NH group, forming a hydrogen bond acceptor/donor unit. researchgate.net The structure of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- possesses all these requisite pharmacophoric elements.

Further computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can provide more detailed insights into the specific structural requirements for the anticonvulsant activity of this class of compounds. nih.govresearchgate.net These models help in correlating the physicochemical properties of the molecules with their biological activities, thereby guiding the design of new and more potent analogs.

Biological Activities and Mechanistic Investigations Preclinical Focus

In Vitro Studies of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-

Detailed in vitro studies assessing the biological activities of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- in cellular models are not extensively reported in the available literature.

Assessment of Anticonvulsant Activity in Cellular Models

No specific studies detailing the assessment of anticonvulsant activity for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- in cellular models were identified in the literature search. The parent compound, zonisamide (B549257), is known to act by blocking voltage-sensitive sodium and T-type calcium channels. drugbank.com

Investigation of Antimicrobial Activity in Microorganism Cultures

There are no specific reports available on the investigation of antimicrobial activity of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- in microorganism cultures.

Other Reported In Vitro Biological Activities (e.g., neuroprotection, anti-inflammatory, antioxidant, antiproliferative)

Specific in vitro data on the neuroprotective, anti-inflammatory, antioxidant, or antiproliferative activities of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- are not available in the reviewed literature. Zonisamide has been shown to have some neuroprotective effects, including scavenging free radicals. nih.govneurology.org

In Vivo Studies in Animal Models

Anticonvulsant Efficacy in Rodent and Other Animal Models

While research on analogs of zonisamide has been conducted, specific in vivo studies detailing the anticonvulsant efficacy of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- in rodent or other animal models are not clearly identifiable in the public domain. General anticonvulsant screening programs often evaluate numerous compounds, but the specific results for this particular derivative are not published in a way that allows for detailed analysis. longdom.orgneu.edu.tr

Modulation of Neurotransmitter Systems (e.g., GABAergic, dopaminergic, serotonergic pathways)

Preclinical research indicates that Zonisamide exerts a complex modulatory effect on several key neurotransmitter systems. drugbank.comnih.gov In vivo microdialysis studies have shown that Zonisamide facilitates both dopaminergic and serotonergic neurotransmission. fda.gov The compound appears to alter the synthesis, release, and degradation of neurotransmitters including dopamine (B1211576), serotonin (B10506) (5-HT), acetylcholine, glutamate (B1630785), and gamma-aminobutyric acid (GABA). drugbank.com

In the striatum, Zonisamide perfusion has been demonstrated to increase extracellular levels of dopamine while attenuating extracellular GABA levels in the subthalamic nucleus and globus pallidus. nih.gov This modulation of levodopa-dopamine metabolism in the striatum is considered a primary component of its action in certain models. nih.gov The effects on the dopaminergic and serotonergic systems may contribute to its efficacy in models of alcohol consumption and other central nervous system disorders. neurology.org

Regarding the GABAergic system, Zonisamide's interaction is multifaceted. While it binds to the GABA/benzodiazepine receptor ionophore complex, it does so allosterically without producing changes in chloride flux. drugbank.comfda.gov In vitro studies have suggested that Zonisamide does not directly affect postsynaptic GABA or glutamate responses, nor does it impact the neuronal or glial uptake of GABA. drugbank.comfda.gov However, it has been shown to enhance the release of GABA, which is a primary inhibitory neurotransmitter, contributing to a reduction in neuronal excitability. patsnap.com Furthermore, it may reduce the calcium-dependent, potassium-evoked release of the excitatory neurotransmitter glutamate in the hippocampus. nih.gov

Effects on Voltage-Gated Sodium and T-Type Calcium Channels in Animal Models

A primary mechanism of Zonisamide's action involves the modulation of voltage-gated ion channels. nih.govthebiogrid.org Preclinical studies have consistently demonstrated its ability to block voltage-gated sodium channels. drugbank.comfda.govpatsnap.comresearchgate.net This action alters the fast inactivation threshold of these channels, which reduces sustained, high-frequency repetitive firing of action potentials and stabilizes neuronal membranes. nih.govpatsnap.com This effect is central to its anticonvulsant properties observed in animal models. drugbank.comnih.gov

In addition to its effects on sodium channels, Zonisamide also inhibits low-threshold, transient inward currents, known as T-type calcium channels. drugbank.comfda.govneurology.orgpatsnap.comresearchgate.net This blockade is concentration-dependent and has been observed in cultured neuroblastoma cells. nih.gov Studies on cloned human T-type calcium channels (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) revealed that Zonisamide is a moderate blocker, with Caᵥ3.2 channels showing a 15.4-30.8% reduction in calcium influx within the therapeutic plasma range. nih.gov The other channel subtypes were less sensitive. nih.gov The mechanism involves shifting the channel population toward the inactivation state, making fewer channels available to open during membrane depolarization. nih.gov This action on T-type calcium channels is thought to suppress neuronal bursting that underlies epileptiform activity and may prevent the spread of seizure discharges. nih.govnih.gov Zonisamide does not appear to affect L-type calcium currents. drugbank.comresearchgate.net

Neuroprotective Properties in Preclinical Animal Models

Zonisamide has demonstrated significant neuroprotective properties in a variety of preclinical animal models, independent of its anticonvulsant activity. nih.gov These effects are attributed to several mechanisms, including free radical scavenging, protection against glutamate-induced neuronal damage, and reduction in hypoxic-ischemic brain damage. neurology.orgnih.gov

In models of cerebral ischemia, Zonisamide treatment has been shown to decrease the infarct volume, reduce histopathological damage, and ameliorate brain damage by inhibiting neuronal apoptosis. mdpi.comnih.govresearchgate.net This anti-apoptotic effect is linked to its ability to preserve mitochondrial functions, counteract apoptotic signaling, and potentially enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase-2. nih.gov

Furthermore, in neurotoxin-based models of Parkinson's disease, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), Zonisamide pre-treatment attenuated the reduction in striatal dopamine and tyrosine hydroxylase. nih.gov It has also been shown to protect against mitochondrial complex I inhibition. nih.gov In models of alcohol-induced neurotoxicity, Zonisamide mitigated cerebellar damage and apoptosis. mdpi.com

Efficacy in Specific Disease Models (e.g., neurological, psychiatric, inflammatory, antimicrobial infection models)

The broad spectrum of action of Zonisamide has led to its evaluation in numerous preclinical disease models.

Neurological Disease Models: In animal models of epilepsy, Zonisamide has shown potent anticonvulsant activity, proving effective against tonic extension seizures and reducing the duration of cortical focal seizures. drugbank.com It has demonstrated efficacy in models of partial, generalized tonic-clonic, myoclonic, and absence seizures. neurology.orgnih.govnih.gov In preclinical models of Parkinson's disease, Zonisamide improves motor deficits. nih.govnih.gov This is attributed to its ability to inhibit monoamine oxidase B (MAO-B) and modulate dopaminergic pathways. nih.gov It has also shown potential efficacy in models of neuropathic pain and migraine. neurology.orgnih.govnih.gov

Psychiatric Disease Models: Zonisamide has been investigated in models related to psychiatric conditions. For instance, it has been shown to reduce alcohol consumption in preclinical rodent drinking models, suggesting a potential role in alcohol use disorders. neurology.orgmdpi.com Its modulation of dopamine and serotonin systems may underlie its effects in models of impulse control disorders. neurology.org

Inflammatory Disease Models: Evidence suggests Zonisamide possesses anti-inflammatory effects. In a mouse model of Parkinson's disease, Zonisamide administration reduced microglial activation and the expression of pro-inflammatory markers such as TNF-α and gp91phox. nih.gov In an alcohol addiction model, it reduced serum TNF-α levels and TNF-α expression in cerebellar tissues, indicating an alleviation of ethanol-induced inflammation. mdpi.com

Antimicrobial Infection Models: Currently, there is a lack of significant research findings in the searched literature detailing the efficacy of Zonisamide in preclinical antimicrobial infection models.

Mechanisms of Action Elucidation (Preclinical)

Receptor Binding Studies and Target Identification

Preclinical studies to identify specific molecular targets have revealed several key interactions. In vitro binding studies have demonstrated that Zonisamide binds to the GABA/benzodiazepine receptor ionophore complex. drugbank.comfda.gov This binding is allosteric and does not directly alter the chloride flux through the channel, distinguishing its action from that of benzodiazepines. drugbank.comfda.gov The primary targets identified that contribute to its main therapeutic effects are voltage-gated sodium channels and T-type calcium channels. drugbank.comresearchgate.netresearchgate.net It blocks the alpha subunits of sodium channel proteins (types 1, 2, and 3) and various T-type calcium channel subunits (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3). drugbank.comnih.gov

Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, where relevant to mechanism, not therapeutic outcome)

Zonisamide is known to be an inhibitor of the enzyme carbonic anhydrase (CA). nih.govfda.govpatsnap.com Its chemical structure contains a sulfonamide moiety, which is characteristic of many CA inhibitors. researchgate.net Studies have investigated its inhibitory activity against various CA isozymes. Zonisamide is an effective inhibitor of the cytosolic isozyme human carbonic anhydrase II (hCA II) and the mitochondrial isozyme human carbonic anhydrase V (hCA V). nih.gov

The inhibition of hCA II by Zonisamide has been shown to be time-dependent; a 15-minute incubation of the enzyme and inhibitor yielded a Kᵢ of 10.3 μM, whereas a 60-minute incubation resulted in a much more potent Kᵢ of approximately 35 nM. nih.govtandfonline.com For hCA V, Zonisamide demonstrated an inhibitory constant (Kᵢ) in the range of 20.6-25.4 nM. nih.gov While this CA inhibition is a confirmed pharmacological action, it is not believed to be a primary contributor to the compound's anticonvulsant mechanism. nih.govpatsnap.comresearchgate.net

In addition to carbonic anhydrase, preclinical studies have identified Zonisamide as an inhibitor of monoamine oxidase B (MAO-B). nih.govnih.gov The Kᵢ value for human MAO-B was found to be 3.1 ± 0.3 μM. nih.gov This inhibition of MAO-B is considered relevant to its mechanism of action in preclinical models of Parkinson's disease. nih.govnih.gov

Molecular and Cellular Pathways Involved

The biological activity of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-, commonly known as Zonisamide, is attributed to a combination of complementary mechanisms of action that modulate neuronal excitability and offer neuroprotective effects. researchgate.netnih.gov Preclinical investigations have elucidated its effects on several key molecular and cellular pathways, primarily involving ion channels, neurotransmitter systems, and neuroprotective mechanisms. researchgate.netnih.govnih.gov

Modulation of Voltage-Gated Ion Channels

A principal mechanism of Zonisamide is its ability to modulate the activity of voltage-gated ion channels, which are crucial for regulating neuronal firing. nih.gov This action helps to stabilize neuronal membranes and suppress the sustained, high-frequency repetitive firing of action potentials that characterize seizure activity. researchgate.netdrugbank.com

Voltage-Gated Sodium Channels: Studies using cultured neurons have demonstrated that Zonisamide blocks voltage-sensitive sodium channels. nih.gov By altering the fast inactivation threshold of these channels, it reduces sustained high-frequency repetitive firing of neurons, thereby suppressing neuronal hypersynchronization. researchgate.netdrugbank.com This mechanism is a key contributor to its anticonvulsant properties. researchgate.net

T-Type Calcium Channels: Zonisamide also inhibits low-threshold, T-type calcium channel currents in neurons. researchgate.netdrugbank.comnih.gov This action is significant as T-type calcium channels are involved in regulating neuronal firing and the propagation of seizure discharges across cells. researchgate.netnih.gov Notably, the compound does not appear to affect L-type calcium currents. drugbank.comnih.gov

| Target Channel | Effect | Consequence |

| Voltage-Gated Sodium Channels | Blocks repetitive firing drugbank.comnih.gov | Stabilizes neuronal membranes; suppresses neuronal hypersynchronization drugbank.com |

| T-Type Calcium Channels | Reduces voltage-dependent, transient inward currents drugbank.comnih.gov | Prevents the spread of seizure discharge across cells researchgate.net |

Effects on Neurotransmitter Systems

Zonisamide exerts considerable influence over multiple neurotransmitter systems, contributing to a reduction in neuronal excitability by enhancing synaptic inhibition and inhibiting synaptic excitation. nih.govdrugbank.com

GABAergic and Glutamatergic Systems: The compound modulates the balance between the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate. drugbank.com It binds allosterically to GABA receptors and may enhance GABA-mediated neuronal inhibition. researchgate.netdrugbank.com Preclinical studies suggest Zonisamide can increase extracellular GABA levels by up-regulating the neuronal glutamate transporter (EAAC-1) and decreasing the production of the GABA transporter (GAT-1) in the rat hippocampus and frontal cortex. nih.gov Concurrently, it reduces the release of glutamate, which can prevent excessive neuronal excitation. drugbank.comnih.gov

Dopaminergic and Serotonergic Systems: Zonisamide has been shown to alter the metabolism and neurotransmission of dopamine and serotonin. researchgate.netdrugbank.comnih.gov This multifaceted interaction with key monoamine neurotransmitters may contribute to its broad spectrum of activity. nih.gov

| Neurotransmitter System | Molecular Effect | Cellular Outcome |

| GABAergic | Enhances GABA release; may up-regulate EAAC-1 and down-regulate GAT-1 transporters nih.gov | Potentiates GABA-mediated neuronal inhibition researchgate.net |

| Glutamatergic | Reduces calcium-dependent, potassium-evoked extracellular glutamate release nih.gov | Inhibits synaptic excitation nih.govdrugbank.com |

| Dopaminergic | Affects dopamine metabolism and neurotransmission nih.gov | Modulation of dopaminergic pathways |

| Serotonergic | Affects serotonin metabolism and neurotransmission nih.gov | Modulation of serotonergic pathways |

Enzyme Inhibition and Neuroprotective Pathways

Beyond its direct effects on neuronal excitability, Zonisamide exhibits neuroprotective properties through various molecular pathways. researchgate.netnih.gov

Carbonic Anhydrase Inhibition: Zonisamide is a weak inhibitor of the enzyme carbonic anhydrase. researchgate.netdrugbank.com However, this action is not believed to be a primary contributor to its main antiepileptic activity. researchgate.netnih.gov

Oxidative Stress and Mitochondrial Function: In preclinical models related to Parkinson's disease, Zonisamide has demonstrated neuroprotective actions. nih.gov It was found to prevent the formation of toxic quinones generated by dopamine metabolism, which are linked to oxidative stress and mitochondrial complex I impairment. nih.gov Furthermore, studies on rat corticostriatal slices showed that low doses of Zonisamide can protect against mitochondrial impairment induced by complex I and II inhibitors. nih.gov Research in cultured neurons and mouse models also indicated that Zonisamide increases the proliferation of astroglial cells and boosts their content of glutathione (B108866), a key antioxidant, by increasing cysteine transport. nih.gov

| Pathway | Mechanism | Potential Therapeutic Effect |

| Enzyme Inhibition | Weakly inhibits carbonic anhydrase researchgate.netdrugbank.com | Not considered a primary antiepileptic mechanism nih.gov |

| Oxidative Stress | Prevents toxic quinone formation from dopamine metabolism nih.gov | Neuroprotection against oxidative damage nih.gov |

| Mitochondrial Function | Protects against mitochondrial impairment nih.gov | Preservation of neuronal energy metabolism |

| Glutathione Synthesis | Increases astroglial cysteine transport and glutathione content nih.gov | Enhanced antioxidant capacity in the brain nih.gov |

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Studies on zonisamide (B549257), the parent compound, have employed molecular docking to elucidate its interactions with various biological targets. For instance, docking studies with the GABA(A) receptor-associated protein (GABARAP) have been conducted to identify promising zonisamide derivatives with enhanced binding affinities. In one such study, various derivatives were designed and docked to GABARAP, with the results indicating that hydrophobic substitutions on the benzene (B151609) ring could lower the binding energy, suggesting a more stable complex.

Similarly, the interaction of zonisamide with human serum albumin (HSA), a key transport protein, has been investigated using molecular docking. nih.gov These studies revealed that zonisamide binds strongly to site I (subdomain IIA) of HSA, primarily through hydrophobic interactions and hydrogen bonding. nih.gov Understanding these interactions is crucial as they influence the pharmacokinetic profile of the drug.

Furthermore, molecular modeling studies have explored the binding of zonisamide to human mitochondrial carbonic anhydrase VA (hCA VA). nih.gov These simulations have shown that the sulfonamide moiety of zonisamide interacts with the catalytic zinc ion in the active site, while the benzisoxazole scaffold forms numerous van der Waals and polar interactions with the surrounding residues. nih.gov Docking studies have also been performed on voltage-gated calcium channels, another potential target for antiepileptic drugs, to understand the structure-activity relationships of compounds like zonisamide. researchgate.net

While specific molecular docking studies focusing solely on the 5-fluoro derivative are not extensively documented in publicly available literature, the findings from zonisamide provide a strong foundation for predicting its binding behavior. The introduction of a fluorine atom at the 5-position of the benzisoxazole ring is expected to alter the electronic properties and lipophilicity of the molecule, which could influence its binding affinity and selectivity towards its biological targets. It is hypothesized that the electron-withdrawing nature of fluorine could enhance interactions with specific residues in the protein's active site.

Table 1: Summary of Molecular Docking Studies on Zonisamide and its Derivatives

| Target Protein | Key Findings | Reference |

|---|---|---|

| GABA(A) Receptor-Associated Protein (GABARAP) | Hydrophobic substitutions on the benzene ring lowered binding energy, suggesting more stable complexes. | |

| Human Serum Albumin (HSA) | Strong binding to site I (subdomain IIA) primarily through hydrophobic interactions and hydrogen bonds. nih.gov | nih.gov |

| Human Mitochondrial Carbonic Anhydrase VA (hCA VA) | The sulfonamide group interacts with the catalytic zinc ion, and the organic scaffold has multiple interactions with the active site. nih.gov | nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations can provide valuable information about molecular geometry, charge distribution, and reactivity.

For sulfonamide derivatives, quantum chemical calculations, often using Density Functional Theory (DFT) methods, have been employed to optimize molecular structures and analyze their electronic properties. nih.gov Such studies help in understanding the fundamental characteristics of the molecule that govern its biological activity.

While specific quantum chemical studies on 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- are not readily found in the cited literature, it is established that the introduction of a fluorine atom significantly impacts the electronic structure of aromatic systems. The high electronegativity of fluorine would lead to a redistribution of electron density within the benzisoxazole ring system. This can affect the molecule's dipole moment, polarizability, and its ability to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding. These electronic perturbations are critical in determining the ligand-protein interactions and, consequently, the pharmacological activity.

Conformational Analysis and Molecular Dynamics Simulations

MD simulations have been utilized to study the stability of zonisamide and its derivatives when complexed with their protein targets. For example, 100-nanosecond MD simulations of zonisamide derivatives in complex with GABARAP were performed to assess the stability, residue flexibility, compactness, and solvent accessible surface area of the complexes. These simulations help in identifying derivatives that form more stable and compact complexes with the target protein.

Another study employed homology modeling and molecular dynamics simulations to investigate the adducts of zonisamide with human carbonic anhydrase VA (hCA VA). nih.gov These simulations provided insights into the dynamic stability of the ligand-protein complex and helped rationalize the differences in binding affinities observed for different carbonic anhydrase isoforms. nih.gov The simulations suggested that a narrower active site cleft and a different hydrogen bond network in hCA VA compared to other isoforms could account for the observed differences in inhibition. nih.gov

QSAR Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov These models are valuable for predicting the activity of new compounds and for optimizing the design of more potent molecules. mdpi.com

QSAR studies have been applied to various series of compounds to predict their anticonvulsant activity. nih.gov These models typically use a range of molecular descriptors that quantify different physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.

In the context of related structures, 3D-QSAR studies have been performed on benzoxazole (B165842) benzenesulfonamide (B165840) derivatives to identify key structural features responsible for their biological activity. researchgate.netchemijournal.com These studies generate 3D models that visualize the regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a statistically significant 3D-QSAR model for benzoxazole benzenesulfonamide derivatives as antidiabetic agents was developed, which correlated the effects of hydrophobic, electron-withdrawing, and hydrogen-bonding groups with the observed activity. chemijournal.com

Table 2: Key Parameters in QSAR Models

| Parameter | Description |

|---|---|

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). |

| q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. |

| Molecular Descriptors | Numerical values that characterize the properties of a molecule, such as electronic, steric, and hydrophobic properties. |

In Silico Screening and Virtual Library Design for Novel Derivatives

In silico screening, also known as virtual screening, is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Virtual library design involves the creation of a focused set of virtual compounds for screening against a specific target. drugdesign.org

The design and screening of novel benzisoxazole derivatives have been explored to discover compounds with potential therapeutic applications, such as anticancer and anti-angiogenesis activities. nih.gov In silico techniques are instrumental in this process, allowing for the rapid evaluation of large numbers of potential candidates before committing to chemical synthesis and biological testing.

For 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-, in silico screening could be employed to explore a vast chemical space and identify novel derivatives with improved pharmacological profiles. A virtual library could be designed by introducing a variety of substituents at different positions of the benzisoxazole ring and the methanesulfonamide (B31651) group. These virtual compounds could then be docked into the active site of a target protein, and their binding affinities and interaction patterns could be evaluated. This approach would facilitate the prioritization of a smaller, more manageable set of compounds for synthesis and experimental validation, thereby accelerating the drug discovery process.

Analytical Research Methodologies for 1,2 Benzisoxazole 3 Methanesulfonamide, 5 Fluoro and Its Precursors/metabolites Research Context

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- from complex matrices such as pharmaceutical dosage forms and biological fluids. These techniques are essential for both qualitative identification and precise quantification.

High-Performance Liquid Chromatography (HPLC) Methods (e.g., UV, DAD, MS detection)

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the analysis of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. Various methods have been developed, employing different stationary phases, mobile phases, and detection systems to suit specific analytical needs.

A common approach involves reversed-phase chromatography, utilizing columns like C18 or C8. nih.govsaudijournals.com Isocratic elution is frequently employed for its simplicity and robustness. nih.govsaudijournals.com For instance, one method uses a Perfectsil Target C18 column with a mobile phase consisting of a disodium (B8443419) hydrogen phosphate (B84403) buffer, acetonitrile, and methanol (B129727) mixture (650:150:200 v/v), adjusted to pH 3.0, at a flow rate of 1.2 mL/min. nih.gov Another method employs a monolithic C18 column with a mobile phase of 0.05 M phosphate buffer (containing triethylamine, pH 2.7) and methanol (83:17 v/v). semanticscholar.org

Detection is most commonly achieved using ultraviolet (UV) or diode-array detectors (DAD). The analyte is typically monitored at a wavelength of 240 nm or 285 nm, where it exhibits significant absorbance. nih.govsaudijournals.comsemanticscholar.org The retention time for the compound under specific conditions, for example, is approximately 3.5 minutes or 8 minutes, depending on the method. nih.govsaudijournals.com

For higher sensitivity and selectivity, especially in complex biological matrices, HPLC is coupled with mass spectrometry (LC-MS or LC-MS/MS). mdpi.comnih.gov These methods often use electrospray ionization (ESI) and can quantify the compound over a wide concentration range. mdpi.com U-HPLC-MS/MS methods have been developed for rapid analysis, with total run times of less than 2.5 minutes. nih.gov

Below is a summary of various reported HPLC methods:

Interactive Table: Reported HPLC Methods for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- Analysis| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Wavelength (nm) | Retention Time (min) | Reference |

| Perfectsil Target C18 | Disodium hydrogen phosphate buffer, acetonitrile, methanol (650:150:200 v/v), pH 3.0 | 1.2 | UV | 240 | ~8.0 | nih.gov |

| Enable ODS C18G | 0.1% Orthophosphoric acid, Methanol (30:70 v/v) | 1.0 | UV | 285 | 3.5 | saudijournals.com |

| Monolithic C18 | 0.05 M Phosphate buffer (pH 2.7), Methanol (83:17 v/v) | - | UV | 240 | - | semanticscholar.org |

| Acquity UPLC BEH Amide | Acetonitrile, Water (85:15 v/v) with 0.075% formic acid | 0.225 | MS/MS (ESI+) | N/A | <2.5 | nih.gov |

| Kromasil C18 | Ethanol, Water (30:70 v/v) | 1.0 | UV | 280 | - | researchgate.net |

Gas Chromatography (GC)

Gas chromatography (GC) is another separation technique that has been reported for the analysis of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. nih.govsemanticscholar.org While less common than HPLC for this particular compound, GC, especially when coupled with mass spectrometry (GC-MS), can be a powerful tool for analysis. However, detailed experimental parameters for the GC analysis of this compound are not as extensively documented in the available literature as HPLC methods. The successful application of GC would likely require derivatization of the molecule to increase its volatility and thermal stability, which is a common practice for polar, non-volatile compounds containing -NH and -SO2NH- groups.

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully applied to the quantification of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. nih.govsemanticscholar.org These methods are noted for their simplicity, rapid analysis times, and low consumption of reagents. Published CE methods demonstrate good linearity and precision, making them suitable for routine analysis in pharmaceutical formulations. nih.govsemanticscholar.org

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. These techniques provide detailed information about the molecule's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity and purity of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the different carbon environments within the molecule.

The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the complete assignment of all protons and carbons to their respective positions in the molecular structure. ubc.caresearchgate.net While specific, detailed assignments of all chemical shifts and coupling constants for the 5-fluoro- derivative are not fully detailed in the provided literature, the general patterns for sulfonamides and benzisoxazole structures are well-established, allowing for structural confirmation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. It is frequently coupled with a chromatographic separation method like HPLC (LC-MS/MS).

For 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-, electrospray ionization (ESI) is a common ionization technique, often operated in positive ion mode (ESI+), where the protonated molecule [M+H]⁺ is observed. mdpi.comnih.gov Tandem mass spectrometry (MS/MS) experiments involve the selection of this precursor ion, followed by collision-induced dissociation (CID) to generate characteristic product ions. nih.gov

The fragmentation pattern is unique to the molecule's structure and provides a high degree of certainty in its identification. In multiple reaction monitoring (MRM) mode, specific transitions from the precursor ion to one or more product ions are monitored, offering excellent selectivity and sensitivity for quantification. mdpi.com

Interactive Table: Mass Spectrometric Parameters for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-

| Ionization Mode | Precursor Ion (m/z) | Collision Energy (V) | Key Product Ions (m/z) | Instrument Type | Reference |

| ESI+ | 213.0328 | 15 (nominal) | 150.0551, 149.071, 120.0441 | LC-ESI-QFT | - |

| ESI+ | - | 30 | - | LC-ESI-QQ | nih.gov |

| ESI+ | - | - | - | UPLC-MS/MS | mdpi.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used in research to identify functional groups present in a molecule. upi.edu The method involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. upi.edu The absorption of IR radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectral fingerprint that corresponds to its molecular structure. upi.edu For 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-, FTIR analysis is instrumental in confirming the presence of its key structural features.

In a research setting, the FTIR spectrum of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- would be analyzed for characteristic absorption bands. The presence of the sulfonamide group (-SO₂NH₂) is typically confirmed by two distinct stretching vibrations for the S=O bond, as well as N-H stretching. The benzisoxazole ring system and the C-F bond also exhibit characteristic absorptions.

Detailed Research Findings: While a specific published spectrum for this exact compound is not readily available, the expected characteristic peaks can be inferred from its structure and data from related compounds. nih.gov The key vibrational modes would include:

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the sulfonamide N-H group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

S=O Stretching: The sulfonamide group is characterized by strong, distinct asymmetric and symmetric stretching bands, usually found around 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

C=N and C=C Stretching: Vibrations associated with the benzisoxazole ring would appear in the 1650-1450 cm⁻¹ region.

C-F Stretching: A strong absorption band indicating the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region. researchgate.net

S-N Stretching: The stretch for the sulfur-nitrogen bond of the sulfonamide is typically observed around 940 cm⁻¹.

These peaks, when observed collectively, provide strong evidence for the successful synthesis and structural integrity of the 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- molecule.

Table 1: Expected FTIR Absorption Bands for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonamide (N-H) | Stretching | 3200-3400 | Medium |

| Aromatic (C-H) | Stretching | ~3100-3000 | Medium-Weak |

| Methane (C-H) | Stretching | ~2950-2850 | Weak |

| Sulfonamide (S=O) | Asymmetric Stretching | ~1350-1310 | Strong |

| Sulfonamide (S=O) | Symmetric Stretching | ~1160-1140 | Strong |

| Benzisoxazole (C=N, C=C) | Ring Stretching | ~1650-1450 | Medium |

| C-F Bond | Stretching | ~1250-1000 | Strong |

X-ray Diffraction Analysis (e.g., Single Crystal, Powder)

X-ray diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govresearchgate.net This methodology is crucial for the unambiguous structural confirmation of novel compounds like 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-.

Detailed Research Findings: The analysis of a suitable crystal would yield key crystallographic parameters. mdpi.com Although specific data for 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- is not publicly available, a hypothetical dataset based on analyses of similar heterocyclic sulfonamides is presented below. nih.gov Such an analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and the precise dimensions of the unit cell. mdpi.comelsevierpure.com This information is vital for understanding intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, which dictates the crystal packing. nih.gov

Table 2: Hypothetical Single Crystal X-ray Diffraction Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇FN₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.931 |

| b (Å) | 10.970 |

| c (Å) | 14.797 |

| α (°) | 90 |

| β (°) | 98.62 |

| γ (°) | 90 |

| Volume (ų) | 950.1 |

Powder X-ray Diffraction (PXRD): When single crystals cannot be grown, PXRD is used. This technique is performed on a microcrystalline powder and provides a diffraction pattern characteristic of the compound's crystalline phase. While it does not provide the atomic-level detail of single-crystal XRD, it is an essential tool for identifying the compound, assessing its purity, and studying polymorphism (the existence of different crystal forms). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for identification.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research

Beyond foundational techniques like FTIR and XRD, a suite of advanced analytical methods is employed in research to provide comprehensive structural elucidation and rigorously assess the purity of 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the structure of organic molecules in solution. semanticscholar.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the target compound, distinct signals would be expected for the aromatic protons, the N-H proton of the sulfonamide, and the methyl group protons.

¹³C NMR: Identifies the different carbon environments in the molecule. The spectrum would show unique signals for each carbon atom in the benzisoxazole ring, the methyl group, and any other distinct carbons.

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural clues.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A validated HPLC method can separate the target compound from its precursors, by-products, and degradation products. The purity is typically determined by measuring the area of the main peak relative to the total area of all peaks in the chromatogram.

Method Development and Validation in Research Settings

In a research context, the development and validation of analytical methods are critical to ensure that the data generated are reliable, accurate, and reproducible. scielo.br This process is particularly important when quantifying 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro- or its metabolites in various matrices. An analytical procedure is developed and then validated to demonstrate its fitness for a specific purpose. fda.gov

Method Development: The development phase involves selecting the appropriate analytical technique (e.g., HPLC with UV detection) and optimizing the experimental parameters. fda.gov For an HPLC method, this would include:

Column Selection: Choosing a stationary phase (e.g., C18) that provides good resolution.

Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase to achieve optimal separation and peak shape.

Detection Wavelength: Selecting a UV wavelength where the analyte shows maximum absorbance.

Method Validation: Once the method is developed, it undergoes validation, where its performance characteristics are evaluated. Key validation parameters include: fda.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. fda.gov

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known concentrations. europa.eu The accuracy should be within ±15% of the nominal value. europa.eu

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and should not exceed 15%. europa.eu

Limit of Detection (LoD) and Limit of Quantitation (LoQ): The LoD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LoQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A thoroughly validated method ensures the integrity of the scientific data obtained in research studies involving 1,2-Benzisoxazole-3-methanesulfonamide, 5-fluoro-.

Future Directions and Research Gaps

Untapped Therapeutic Potential and Novel Applications (based on preclinical findings)

Preclinical investigations into zonisamide (B549257) and its analogs have revealed a spectrum of pharmacological effects that suggest a broader therapeutic utility than initially conceived. These findings, largely from in vitro and in animal models, point towards potential applications in neurodegenerative disorders, metabolic diseases, and beyond.